N-(3,4-dihydro-2H-chromen-3-yl)-2-(oxolan-2-ylmethoxy)propanamide
Description
N-(3,4-dihydro-2H-chromen-3-yl)-2-(oxolan-2-ylmethoxy)propanamide is a synthetic organic compound characterized by a chromene ring fused with a propanamide group and an oxolane moiety
Properties
IUPAC Name |
N-(3,4-dihydro-2H-chromen-3-yl)-2-(oxolan-2-ylmethoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-12(21-11-15-6-4-8-20-15)17(19)18-14-9-13-5-2-3-7-16(13)22-10-14/h2-3,5,7,12,14-15H,4,6,8-11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNJANYXXJOHQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CC2=CC=CC=C2OC1)OCC3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3,4-dihydro-2H-chromen-3-amine and 2-(oxolan-2-ylmethoxy)propanoic acid.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the synthesis of N-(3,4-dihydro-2H-chromen-3-yl)-2-(oxolan-2-ylmethoxy)propanamide would involve:
Large-scale reactors: To handle the bulk quantities of reagents.
Automated systems: For precise control of reaction conditions such as temperature, pH, and reaction time.
Continuous flow synthesis: To enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The chromene ring can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: The amide group can be reduced to an amine under strong reducing conditions.
Substitution: The oxolane moiety can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted oxolane derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its amide functionality.
Biological Probes: Utilized in studying biological pathways and mechanisms.
Medicine
Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Material Science: Used in the development of novel materials with specific properties such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which N-(3,4-dihydro-2H-chromen-3-yl)-2-(oxolan-2-ylmethoxy)propanamide exerts its effects involves:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways: Modulating signaling pathways involved in inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dihydro-2H-chromen-3-yl)-2-(oxolan-2-ylmethoxy)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
N-(3,4-dihydro-2H-chromen-3-yl)-2-(tetrahydrofuran-2-ylmethoxy)propanamide: Similar structure but with a tetrahydrofuran moiety instead of an oxolane moiety.
Uniqueness
Structural Features: The combination of the chromene ring, oxolane moiety, and propanamide group provides unique chemical reactivity and biological activity.
Applications: Its specific structure allows for diverse applications in various fields, making it a versatile compound for research and industrial use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
